molecular formula C23H26ClN3O4 B2660127 N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1798512-36-3

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2660127
CAS No.: 1798512-36-3
M. Wt: 443.93
InChI Key: UMBNFRGFLGQTLR-UHFFFAOYSA-N
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Description

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a high-purity chemical compound intended for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers specializing in medicinal chemistry and drug discovery may find interest in this ethanediamide derivative due to its distinct molecular architecture. The structure incorporates a 2-oxopyrrolidin-1-yl group, a motif present in various pharmacologically active compounds and known to interact with a range of biological targets . The 3-chlorophenyl and 4-methylphenyl rings further contribute to the compound's potential as a scaffold for developing enzyme inhibitors or receptor modulators. This combination of features suggests potential utility in foundational research aimed at exploring new therapeutic areas, including but not limited to neuroscience and oncology. Specific research applications, mechanism of action, and detailed pharmacological data for this exact molecule are areas for active investigation, and researchers are encouraged to conduct their own thorough characterization studies.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c1-15-9-10-18(13-19(15)27-11-5-8-20(27)28)26-22(30)21(29)25-14-23(2,31-3)16-6-4-7-17(24)12-16/h4,6-7,9-10,12-13H,5,8,11,14H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBNFRGFLGQTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylacetonitrile with methoxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Structural Analog 1: N-(3-(4-Chlorophenyl)-1-Cyclohexyl-5-Methylene-2-Oxopyrrolidin-3-yl)-N-Propylacetamide

Key Features :

  • Molecular Formula : C₂₂H₂₉ClN₂O₂ (Mol. Wt.: 388.19 g/mol)
  • Substituents: 4-Chlorophenyl, cyclohexyl, propyl, and 2-oxopyrrolidinone groups.
  • Synthesis : Synthesized via a multicomponent reaction involving sodium hydride and propargyl bromide, yielding 78% isolated product .
  • Physical Properties : Yellow solid with a melting point of 129–131°C and Rf = 0.25 (Et₂O:PE = 7:3) .

Comparison :

Structural Analog 2: N-(4-Chloro-3-Fluorophenyl)-N'-{[(3R)-1-Cyclopropylpyrrolidin-3-yl]Methyl}Ethanediamide

Key Features :

  • Molecular Formula : C₁₆H₁₉ClFN₃O₂ (Mol. Wt.: 339.79 g/mol)
  • Substituents : 4-Chloro-3-fluorophenyl, cyclopropylpyrrolidine, and ethanediamide bridge.
  • Structural Insights : The fluorinated phenyl group and chiral pyrrolidine moiety suggest enhanced metabolic stability and stereoselective interactions .

Comparison :

  • The target compound lacks fluorine but includes a methoxypropyl group, which may improve solubility compared to the fluorinated analog.
  • Both compounds utilize ethanediamide linkers, but the cyclopropylpyrrolidine in this analog introduces conformational rigidity absent in the target compound’s 2-oxopyrrolidinyl group .

General Trends in N-Containing Heterocycles

Compounds with pyrrolidinone or related heterocycles (e.g., spiro[indoline-3,2'-pyrrolidin]-2-one) often exhibit:

  • Bioactivity : Anticancer, antimicrobial, or kinase-inhibitory properties due to interactions with ATP-binding pockets or DNA .
  • Synthetic Routes : Multicomponent reactions (e.g., Ugi or Passerini reactions) are common for introducing diversity, as seen in Analog 1 .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Analog 1 Analog 2
Molecular Weight ~450–470 (estimated) 388.19 339.79
Chlorophenyl Position 3-Chloro 4-Chloro 4-Chloro-3-fluoro
Heterocycle 2-Oxopyrrolidin-1-yl 2-Oxopyrrolidinone Cyclopropylpyrrolidine
Linker Type Ethanediamide Acetamide Ethanediamide
Synthetic Yield Not reported 78% Not reported
Melting Point Not reported 129–131°C Not reported

Research Findings and Implications

  • Receptor Flexibility: Docking studies (e.g., AutoDock4) suggest ethanediamide derivatives with pyrrolidinone groups could adopt conformations suitable for binding flexible receptors, such as kinases or GPCRs .
  • Solubility vs. Bioactivity : The methoxypropyl group in the target compound may balance lipophilicity (from the chlorophenyl) and solubility, a trade-off observed in fluorinated analogs like Analog 2 .
  • Synthetic Challenges : Multicomponent reactions (Analog 1) offer efficiency, but regioselectivity in chlorophenyl-substituted systems remains a hurdle .

Biological Activity

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, also referred to as compound 54585864 in PubChem, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H32ClN3O4S
  • Molecular Weight : 494.0 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-2-[(3R,4S)-4-(4-methoxyphenyl)-1-[3-[methyl(methylsulfonyl)amino]propyl]pyrrolidin-3-yl]acetamide

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other compounds in its class.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance:

  • In a study involving xylene-induced ear swelling in mice, compounds with similar structures showed comparable anti-inflammatory activity to standard treatments like diclofenac sodium .

Analgesic Properties

The compound may also possess analgesic properties. Analgesic activity is often evaluated through various pain models, including the formalin test and hot plate test. While specific data on this compound is limited, related compounds have shown efficacy in reducing pain responses.

Data Table: Biological Activity Summary

Activity TypeModel UsedReferenceResult
Anti-inflammatoryXylene-induced ear swelling Comparable efficacy to diclofenac sodium
AnalgesicFormalin test Reduced pain response observed
Enzyme InhibitionCOX and LOX inhibition Significant inhibition at micromolar levels

Case Studies

  • In Vivo Studies : A study demonstrated that compounds structurally related to the target compound inhibited cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced inflammatory mediators in animal models .
  • Metabolism Studies : Research on the metabolism of similar compounds revealed insights into their pharmacokinetics and bioavailability, which are crucial for determining therapeutic efficacy .

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